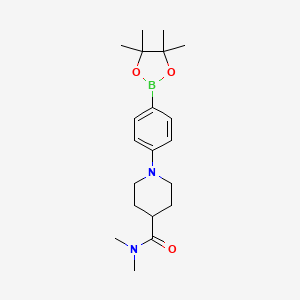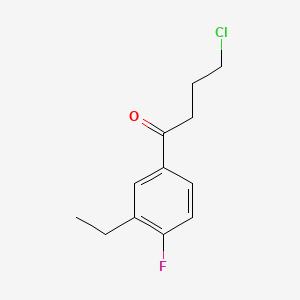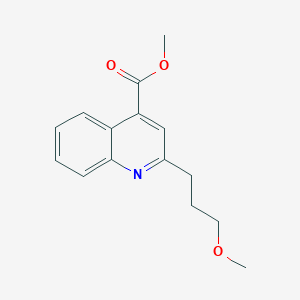
2'-(s-Butyl) 2'-Deisopropyl Dihydro Ergocristinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is a complex organic compound with the molecular formula C37H45N5O4 and a molecular weight of 623.78. It is a derivative of ergocristine, an ergot alkaloid, and is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves multiple steps, starting from ergocristine. The key steps include:
Deisopropylation: Removal of isopropyl groups from ergocristine.
Butylation: Introduction of a butyl group at the 2’ position.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
These reactions typically require specific catalysts and conditions, such as palladium on carbon for hydrogenation and strong acids or bases for the removal and introduction of functional groups.
Industrial Production Methods
Industrial production of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated compounds using hydrogen gas and catalysts.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine.
Aplicaciones Científicas De Investigación
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ergocristine: The parent compound from which 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is derived.
Ergocryptine: Another ergot alkaloid with similar structural features.
Ergometrine: Known for its use in obstetrics.
Uniqueness
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is unique due to its specific modifications, such as the butyl and deisopropyl groups, which confer distinct chemical and biological properties compared to its parent and related compounds.
Propiedades
Fórmula molecular |
C37H45N5O4 |
|---|---|
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-4-butan-2-yl-2-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C37H45N5O4/c1-5-22(2)37(39-33(43)25-18-27-26-13-9-14-28-32(26)24(20-38-28)19-29(27)40(4)21-25)35(45)42-30(17-23-11-7-6-8-12-23)34(44)41-16-10-15-31(41)36(42,3)46-37/h6-9,11-14,20,22,25,27,29-31,38H,5,10,15-19,21H2,1-4H3,(H,39,43)/t22?,25-,27-,29-,30+,31+,36+,37+/m1/s1 |
Clave InChI |
DMNNUJRIOIGEJO-PFWFCVINSA-N |
SMILES isomérico |
CCC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)C)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES canónico |
CCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)


![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)


![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)


![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
